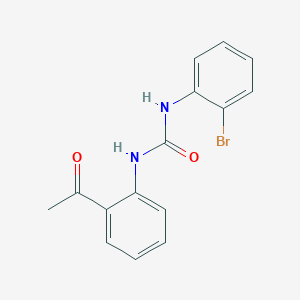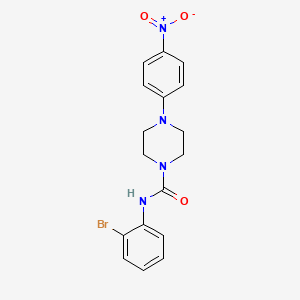
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea
Overview
Description
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. BPU belongs to the class of substituted ureas and has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells.
In addition to its anti-cancer properties, N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has also been found to possess anti-inflammatory and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of certain viruses, including hepatitis B and C viruses.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has also been shown to exhibit anti-angiogenic activity, which means that it can inhibit the formation of new blood vessels that are required for tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. N-(2-acetylphenyl)-N'-(2-bromophenyl)urea has also been found to exhibit potent anti-cancer activity, while exhibiting minimal toxicity towards normal cells. However, one limitation of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea. One area of research is the development of more soluble derivatives of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea that can be administered more easily in experimental settings. Another area of research is the investigation of the potential applications of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea in combination with other anti-cancer agents, which may enhance its anti-cancer activity. Finally, further studies are needed to elucidate the exact mechanism of action of N-(2-acetylphenyl)-N'-(2-bromophenyl)urea and to identify its molecular targets.
properties
IUPAC Name |
1-(2-acetylphenyl)-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)11-6-2-4-8-13(11)17-15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRYEKZMMHOHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272207 | |
| Record name | N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetylphenyl)-3-(2-bromophenyl)urea | |
CAS RN |
17195-92-5 | |
| Record name | N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17195-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4286312.png)
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)
![methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4286325.png)
![methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4286333.png)


![N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286344.png)

![N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea](/img/structure/B4286358.png)
![N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4286366.png)
![N-cyclohexyl-5-(1-{[(2-ethyl-5-pyrimidinyl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B4286369.png)
![N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4286385.png)